molecular formula C10H8O2 B12900541 6-Benzofuranylacetaldehyde

6-Benzofuranylacetaldehyde

Cat. No.: B12900541
M. Wt: 160.17 g/mol
InChI Key: LQBONOROJWJFLR-UHFFFAOYSA-N
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Description

6-Benzofuranylacetaldehyde is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzofuranylacetaldehyde typically involves the formation of the benzofuran ring followed by the introduction of the aldehyde group. One common method is the cyclization of 2-hydroxyacetophenone derivatives with appropriate reagents to form the benzofuran core. Subsequent formylation reactions introduce the aldehyde group at the desired position .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize catalytic processes and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 6-Benzofuranylacetaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Benzofuranylacetaldehyde has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Benzofuranylacetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the benzofuran ring may interact with various biological receptors, contributing to its biological activities .

Comparison with Similar Compounds

    Benzofuran: The parent compound with a simpler structure.

    2-Benzofuranylacetaldehyde: A positional isomer with the aldehyde group at a different position.

    6-Benzofurancarboxylic acid: An oxidized derivative with a carboxylic acid group.

Uniqueness: 6-Benzofuranylacetaldehyde is unique due to the specific positioning of the aldehyde group, which can influence its reactivity and biological activity. This compound’s unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

2-(1-benzofuran-6-yl)acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c11-5-3-8-1-2-9-4-6-12-10(9)7-8/h1-2,4-7H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBONOROJWJFLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CO2)CC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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